molecular formula C14H17N3O2S B11363571 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide

Cat. No.: B11363571
M. Wt: 291.37 g/mol
InChI Key: JXXQFECDEGCJNR-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a heterocyclic organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a pentanamide chain at position 3.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide

InChI

InChI=1S/C14H17N3O2S/c1-3-4-5-12(18)15-14-16-13(17-20-14)10-6-8-11(19-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,16,17,18)

InChI Key

JXXQFECDEGCJNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide typically involves the reaction of 4-anisidine with pentanoic acid under specific conditions. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and safety in production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic properties are attributed to its ability to disrupt the metabolic processes of parasitic worms, leading to their death. The compound may interact with enzymes or receptors critical for the parasite’s survival, thereby inhibiting their function and causing cellular damage .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide:

Compound Name Core Structure Key Substituents Bioactivity/Application
N-(4-Methoxyphenyl)Pentanamide (Albendazole Derivative) Benzamide 4-Methoxyphenyl, pentanamide Anthelmintic
CF2-CF4 (Journal of Eng. & Applied Sci., 2019) Isoxazole/Thiazole sulfamoyl Sulfamoyl, dioxoisoindoline, methyl Unspecified (likely enzymatic)
561295-12-3 (Triazole Derivatives) 1,2,4-Triazole Thiophene, fluorophenyl, acetamide Unspecified (structural diversity)
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 1,2,4-Thiadiazole 4-Methoxyphenyl, benzamide Unspecified (similar synthesis)

Key Structural Insights :

  • Thiadiazole vs. Benzamide : The albendazole-derived N-(4-methoxyphenyl)pentanamide lacks the thiadiazole ring, suggesting that structural simplification retains anthelmintic activity but may alter target specificity .
  • Heterocyclic Diversity : CF2-CF4 compounds (isoxazole/thiazole) and triazole derivatives () highlight the role of sulfur/nitrogen-containing rings in modulating electronic properties and binding affinity .
Drug-Likeness and Pharmacokinetics

Comparative drug-likeness parameters (Table 2):

Compound Molecular Weight LogP Topological PSA (Ų) Lipinski RO5 Compliance Ghose/Veber Filters
This compound ~307.4 (est.) ~2.8 ~80 Yes (predicted) Likely compliant
N-(4-Methoxyphenyl)Pentanamide 265.3 2.5 65.5 Yes Compliant
4-Methoxy-N-(3-oxo-thiadiazol-5-yl)benzamide 279.3 2.1 86.3 Yes Compliant

Analysis :

  • Polar Surface Area (PSA) : The target compound’s higher PSA (~80 Ų) compared to N-(4-methoxyphenyl)pentanamide (65.5 Ų) suggests reduced passive diffusion but improved solubility .
  • Lipophilicity (LogP) : The pentanamide chain increases LogP slightly, balancing membrane permeability and solubility.

Biological Activity

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a compound of increasing interest in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C14H17N3O2S
  • Molecular Weight : 291.37 g/mol
  • CAS Number : 898484-25-8
  • Structure :
CCCCC O Nc1nc c2ccc OC cc2 ns1\text{CCCCC O Nc1nc c2ccc OC cc2 ns1}

Synthesis

The synthesis of this compound involves the reaction of 4-methoxyphenyl and pentanoic acid derivatives under controlled conditions to yield the target compound. The process has been optimized to enhance yield and purity.

Antiparasitic Activity

Recent studies have demonstrated that this compound exhibits significant antiparasitic activity against Toxocara canis, a common nematode affecting both animals and humans. The compound was evaluated in vitro, showing a time- and concentration-dependent reduction in the viability of the nematode larvae:

Concentration (μM)Time (hours)% Mortality
502450
5048100
5072100

The results indicate that while the compound is effective, it has a slower onset of action compared to traditional anthelmintics like albendazole, which shows immediate effects within 24 hours .

Cytotoxicity Profile

In terms of cytotoxicity, this compound demonstrates a favorable profile. When tested on human (SH-SY5Y) and monkey (Vero) cell lines at concentrations significantly higher than those required for antiparasitic activity (250 and 500 μM), it exhibited lower cytotoxicity compared to albendazole:

CompoundCell LineConcentration (μM)% Viability Reduction
AlbendazoleSH-SY5Y250~30%
AlbendazoleVero500~50%
This compoundSH-SY5Y250<10%
This compoundVero500<10%

This selectivity indicates its potential as a safer alternative in treating parasitic infections without significant toxicity to human cells .

The mechanism by which this compound exerts its antiparasitic effects is believed to involve disruption of metabolic processes in the parasites. Studies suggest that it may inhibit specific enzymatic pathways critical for the survival of Toxocara canis larvae.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies indicate that this compound has favorable drug-likeness characteristics. It is predicted to permeate the blood-brain barrier (BBB), enhancing its potential for treating central nervous system-related parasitic infections. The compound also demonstrates a suitable profile for oral bioavailability and metabolic stability .

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